2-Cyclopropyl-3-fluoro-5-nitroaniline

Description

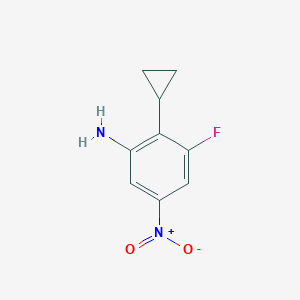

2-Cyclopropyl-3-fluoro-5-nitroaniline is a substituted aniline derivative featuring a benzene ring with three distinct functional groups: a cyclopropyl moiety at position 2, a fluorine atom at position 3, and a nitro group at position 5. This compound’s structure combines steric bulk (cyclopropyl), electron-withdrawing effects (fluoro, nitro), and a primary amino group, making it a subject of interest in medicinal chemistry and materials science. The cyclopropyl group is known to confer conformational rigidity and metabolic stability in pharmaceuticals, while the nitro group enhances electrophilic reactivity .

Properties

Molecular Formula |

C9H9FN2O2 |

|---|---|

Molecular Weight |

196.18 g/mol |

IUPAC Name |

2-cyclopropyl-3-fluoro-5-nitroaniline |

InChI |

InChI=1S/C9H9FN2O2/c10-7-3-6(12(13)14)4-8(11)9(7)5-1-2-5/h3-5H,1-2,11H2 |

InChI Key |

ZZOZQNMXRYAAEM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2F)[N+](=O)[O-])N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Effects

Key structural analogs include isomers and derivatives with varying substituent positions or functional groups:

- 5-Nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline: Studied by Kumar et al. (2023), these isomers demonstrate how nitro and fluorine positioning alters electronic properties. For example, 5-nitro-2-fluoroaniline exhibits stronger intramolecular hydrogen bonding (N–H···O–NO₂) compared to 2-nitro-5-fluoroaniline, affecting its spectroscopic signatures and molecular interactions .

Functional Group Replacements

- (3-Fluoro-5-methoxyphenyl)acetonitrile (): Replacing nitro with methoxy shifts the electronic profile from electron-withdrawing to electron-donating, significantly modifying reactivity and intermolecular interactions .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Melting Point (Estimated) |

|---|---|---|---|---|

| 2-Cyclopropyl-3-fluoro-5-nitroaniline | 226.22 | Cyclopropyl (C2), F (C3), NO₂ (C5) | Low (lipophilic) | 160–180°C |

| 5-Nitro-2-fluoroaniline | 156.11 | F (C2), NO₂ (C5) | Moderate | 120–135°C |

| 2-Nitro-5-fluoroaniline | 156.11 | NO₂ (C2), F (C5) | Moderate | 110–125°C |

| 3-Fluoro-5-nitroaniline | 156.11 | F (C3), NO₂ (C5) | Moderate | 130–145°C |

Notes: Predicted solubility and melting points are based on substituent effects (e.g., cyclopropyl increases hydrophobicity).

Spectroscopic and Structural Features

- NMR Shifts : In 5-nitro-2-fluoroaniline, the fluorine atom at C2 deshields adjacent protons, while the nitro group at C5 causes significant downfield shifts in aromatic protons. The cyclopropyl group in the target compound would introduce unique splitting patterns due to its rigid geometry .

- IR Spectroscopy: The nitro group’s asymmetric stretching (~1520 cm⁻¹) and amino N–H stretching (~3400 cm⁻¹) are consistent across analogs, but cyclopropyl C–H stretches (~3000–3100 cm⁻¹) distinguish the target compound .

Molecular Interactions and Docking

Kumar et al. (2023) used molecular docking to compare fluoro-nitroaniline isomers with protein targets. The nitro group’s position influenced binding affinity; for example, 5-nitro-2-fluoroaniline showed stronger interactions with tyrosine kinases due to optimal hydrogen bonding. The cyclopropyl group in the target compound may enhance binding selectivity by filling hydrophobic pockets, though experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.